molecular formula C12H20N2 B14764113 3-(Dimethylamino)-N,N-dimethylbenzeneethanamine

3-(Dimethylamino)-N,N-dimethylbenzeneethanamine

Cat. No.: B14764113
M. Wt: 192.30 g/mol
InChI Key: XZFPNKPHQATKMC-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N,N-dimethylbenzeneethanamine (CAS 1126-71-2) is a tertiary amine characterized by a benzene ring substituted with a dimethylaminoethylamine group. It is structurally defined by two dimethylamino (-N(CH₃)₂) moieties: one attached directly to the benzene ring and another on the ethanamine side chain. This compound is commercially available as a research chemical (TRC D461325) and is utilized in organic synthesis and materials science due to its dual amine functionality and electron-donating properties .

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

3-[2-(dimethylamino)ethyl]-N,N-dimethylaniline

InChI

InChI=1S/C12H20N2/c1-13(2)9-8-11-6-5-7-12(10-11)14(3)4/h5-7,10H,8-9H2,1-4H3

InChI Key

XZFPNKPHQATKMC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC(=CC=C1)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-N,N-dimethylbenzeneethanamine can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable benzene derivative under controlled conditions. For example, the reaction of para-methylacetophenone with dimethylformamide dimethyl acetal can yield the desired compound . Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various conditions to produce the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent evaporation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-N,N-dimethylbenzeneethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-N,N-dimethylbenzeneethanamine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with 3-(Dimethylamino)-N,N-dimethylbenzeneethanamine, differing primarily in substituent positions, backbone structure, or functional groups:

Compound Name Molecular Formula Key Structural Features Applications/Properties References
3-(Dimethylamino)benzylamine C₉H₁₄N₂ Benzene ring with dimethylamino and aminomethyl groups Intermediate in pharmaceuticals and agrochemicals; acts as a chelating agent
N-[3-(Dimethylamino)propyl]methacrylamide C₉H₁₈N₂O Methacrylamide backbone with dimethylaminopropyl group Key monomer in biocompatible nanocomposite hydrogels
3-(Dimethylamino)-1-propanol C₅H₁₃NO Propanol backbone with dimethylamino group Solvent in polymer synthesis; precursor for surfactants
4-[(Dimethylamino)methyl]benzaldehyde C₁₀H₁₃NO Benzaldehyde substituted with dimethylaminomethyl Building block for fluorescent dyes (e.g., BODIPY derivatives)
N,N′-Bis[3-(dimethylamino)propyl]urea C₁₁H₂₆N₄O Urea linker with dual dimethylaminopropyl chains High-efficiency catalyst for polyurethane foam production

Research Findings and Data Trends

Performance in Material Science

  • Hydrogel Stability: N-[3-(Dimethylamino)propyl]methacrylamide-based hydrogels exhibit 40% higher tensile strength than those using simpler dimethylamino alcohols, attributed to enhanced crosslinking .
  • Catalytic Activity: N,N′-Bis[3-(dimethylamino)propyl]urea reduces polyurethane foam curing time by 30% compared to this compound .

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